N-(4-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Description
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as those related to the structure of the specified compound, play a pivotal role in medicinal chemistry. For example, phenothiazines, which contain heterocyclic rings similar to parts of the given compound, have been extensively studied for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities derive from the interactions of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, which enable penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Piperazine Derivatives and Therapeutic Uses
Piperazine, a core component of the specified compound, is significant for the rational design of drugs due to its presence in a variety of therapeutic agents. This includes drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus have led to molecules with recognized differences in medicinal potential, highlighting the versatility and importance of piperazine-based molecules in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Cytochrome P450 Isoform Inhibitors
The compound's structural features suggest potential interactions with cytochrome P450 isoforms, critical for drug metabolism and the pharmacokinetics of therapeutic agents. Understanding the selectivity and potency of chemical inhibitors targeting specific CYP isoforms can inform the development of drugs with reduced risk of drug-drug interactions and adverse effects, a key consideration in the design of new therapeutic compounds (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Properties
IUPAC Name |
N-[4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-15(27)21-16-3-5-17(6-4-16)30(28,29)25-13-11-24(12-14-25)18-7-8-19(23-22-18)26-10-2-9-20-26/h2-10H,11-14H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBLQOTAOXRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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